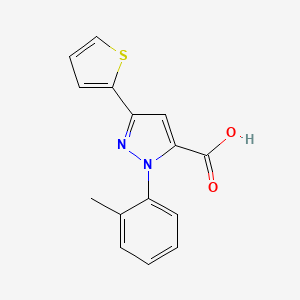

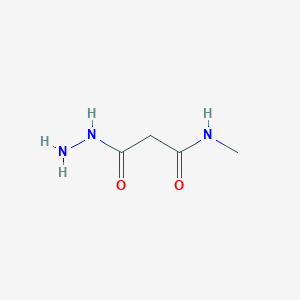

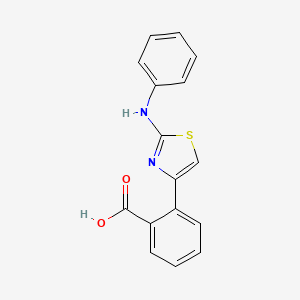

N,N,3-triphenylprop-2-enamide

Descripción general

Descripción

“N,N,3-triphenylprop-2-enamide” is a chemical compound . It is available for purchase from various suppliers.

Synthesis Analysis

The synthesis of enamides like “N,N,3-triphenylprop-2-enamide” can be achieved through various methods. One such method involves the isomerization of a broad range of N-allyl amides . Another approach involves the phosphine-mediated reductive acylation of oximes . A transition-metal-free catalytic hydrosilylation based on t-BuOK (5 mol %) and (MeO)3SiH or (EtO)3SiH allows the reduction of tertiary amides to their corresponding enamines with high selectivity in very good yields .Molecular Structure Analysis

The molecular formula of “N,N,3-triphenylprop-2-enamide” is C21H17NO . The molecular weight is not specified .Chemical Reactions Analysis

Enamines like “N,N,3-triphenylprop-2-enamide” act as nucleophiles in a fashion similar to enolates. This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . A novel, one-step N-dehydrogenation of amides to enamides has been reported. This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N,3-triphenylprop-2-enamide” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Enamide Synthesis and Applications

- Isomerization of N-Allyl Amides : Enamides, such as N,N,3-triphenylprop-2-enamide, are significant in the synthesis of various bioactive compounds. Trost et al. (2017) have developed methods for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides, providing a pathway for synthesizing cis vicinal amino alcohols and α-borylamido complexes (Trost, Cregg, & Quach, 2017).

Biomedical Research

- Anti-Inflammatory Potential : A study by Hošek et al. (2019) explored the anti-inflammatory potential of N-arylcinnamamide derivatives, with significant attenuation of lipopolysaccharide-induced NF-κB activation, suggesting potential applications in inflammation-related conditions(Hošek et al., 2019).

Catalysis and Organic Synthesis

- Catalytic Enantioselective Intramolecular Addition : Luo Yang et al. (2009) demonstrated the use of tertiary enamides in a Cr(III)(salen)Cl-catalyzed enantioselective intramolecular addition reaction, leading to the synthesis of 1H-pyrrol-2(3H)-one derivatives, important in organic synthesis (Yang, Wang, Huang, & Wang, 2009).

Antimicrobial and Antiviral Activities

- Antimalarial Activity : Kos et al. (2022) investigated N-phenyl-substituted cinnamanilides for antimalarial activity. They found certain derivatives to be effective against P. falciparum strains, indicating potential applications in malaria therapy (Kos et al., 2022).

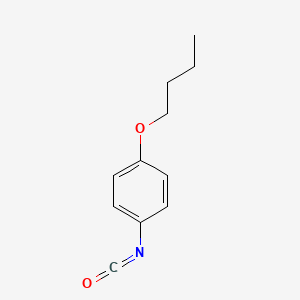

- Zika Virus Inhibition : Riva et al. (2021) identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication, providing a new avenue for antiviral drug development (Riva et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N,3-triphenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTCULHQKVKNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377808 | |

| Record name | N,N-Diphenylcinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,3-triphenylprop-2-enamide | |

CAS RN |

50395-70-5 | |

| Record name | N,N-Diphenylcinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)